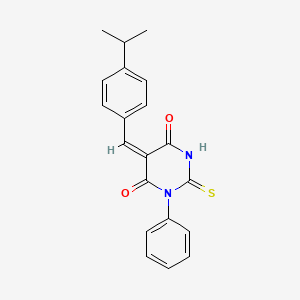![molecular formula C20H16ClNO2S B4723711 2-(2-chlorophenoxy)-N-[2-(phenylthio)phenyl]acetamide](/img/structure/B4723711.png)
2-(2-chlorophenoxy)-N-[2-(phenylthio)phenyl]acetamide
Übersicht
Beschreibung
2-(2-chlorophenoxy)-N-[2-(phenylthio)phenyl]acetamide, also known as CPAA, is a chemical compound that has been used in scientific research for its potential therapeutic effects. CPAA belongs to the class of compounds called amides, which are organic compounds that contain a carbonyl group (C=O) linked to a nitrogen atom (N) through a carbon atom. CPAA has been studied for its potential as an anti-cancer agent, as well as for its effects on the immune system.
Wirkmechanismus
The mechanism of action of 2-(2-chlorophenoxy)-N-[2-(phenylthio)phenyl]acetamide is not fully understood. However, it is believed that 2-(2-chlorophenoxy)-N-[2-(phenylthio)phenyl]acetamide exerts its anti-cancer effects by inhibiting the activity of certain enzymes involved in cancer cell growth and survival. 2-(2-chlorophenoxy)-N-[2-(phenylthio)phenyl]acetamide has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. By inhibiting HDAC activity, 2-(2-chlorophenoxy)-N-[2-(phenylthio)phenyl]acetamide may alter the expression of genes involved in cancer cell growth and survival.
Biochemical and Physiological Effects
2-(2-chlorophenoxy)-N-[2-(phenylthio)phenyl]acetamide has been found to have various biochemical and physiological effects. In addition to its anti-cancer effects, 2-(2-chlorophenoxy)-N-[2-(phenylthio)phenyl]acetamide has been found to modulate the immune system. 2-(2-chlorophenoxy)-N-[2-(phenylthio)phenyl]acetamide was found to increase the production of cytokines, which are proteins that regulate the immune response. 2-(2-chlorophenoxy)-N-[2-(phenylthio)phenyl]acetamide was also found to increase the activity of natural killer cells, which are immune cells that can kill cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-(2-chlorophenoxy)-N-[2-(phenylthio)phenyl]acetamide is that it has been shown to have anti-cancer effects in vitro and in vivo. This makes it a promising compound for further study as a potential anti-cancer agent. However, one limitation of 2-(2-chlorophenoxy)-N-[2-(phenylthio)phenyl]acetamide is that its mechanism of action is not fully understood. Further research is needed to elucidate the exact mechanisms by which 2-(2-chlorophenoxy)-N-[2-(phenylthio)phenyl]acetamide exerts its anti-cancer effects.
Zukünftige Richtungen
There are several future directions for research on 2-(2-chlorophenoxy)-N-[2-(phenylthio)phenyl]acetamide. One direction is to further investigate its anti-cancer effects and its potential as a therapeutic agent for cancer. Another direction is to investigate its effects on the immune system and its potential as an immunomodulatory agent. Additionally, further research is needed to elucidate the exact mechanisms by which 2-(2-chlorophenoxy)-N-[2-(phenylthio)phenyl]acetamide exerts its effects, which could lead to the development of more potent and specific compounds.
Wissenschaftliche Forschungsanwendungen
2-(2-chlorophenoxy)-N-[2-(phenylthio)phenyl]acetamide has been studied for its potential as an anti-cancer agent. In one study, 2-(2-chlorophenoxy)-N-[2-(phenylthio)phenyl]acetamide was found to inhibit the growth of cancer cells in vitro and in vivo. 2-(2-chlorophenoxy)-N-[2-(phenylthio)phenyl]acetamide was also found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 2-(2-chlorophenoxy)-N-[2-(phenylthio)phenyl]acetamide was found to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis.
Eigenschaften
IUPAC Name |
2-(2-chlorophenoxy)-N-(2-phenylsulfanylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClNO2S/c21-16-10-4-6-12-18(16)24-14-20(23)22-17-11-5-7-13-19(17)25-15-8-2-1-3-9-15/h1-13H,14H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMHPPVWIQRWIOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=CC=CC=C2NC(=O)COC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 4-[3-(1-piperidinylsulfonyl)benzoyl]-1-piperazinecarboxylate](/img/structure/B4723638.png)
![N-(2,3-dichlorophenyl)-N'-[4-(4-morpholinylmethyl)phenyl]urea](/img/structure/B4723645.png)
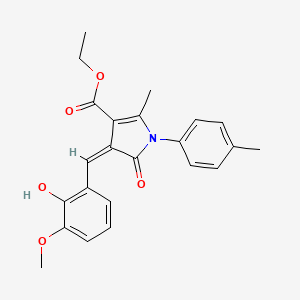
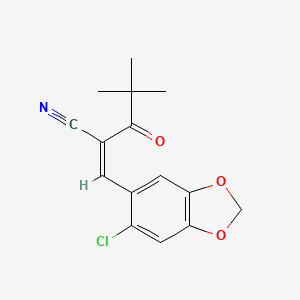
![2-[(2,6-dichlorobenzyl)thio]-6,6-dimethyl-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B4723669.png)
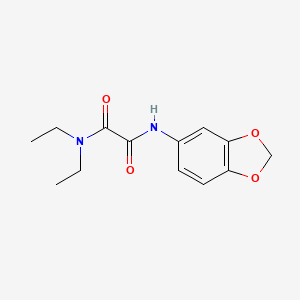

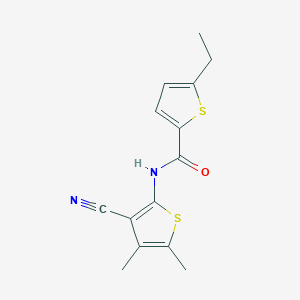
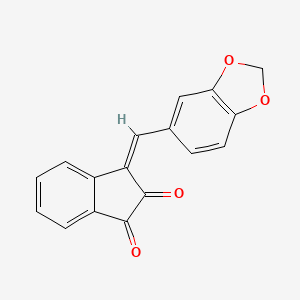
![3-allyl-6-methyl-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4723693.png)
![N-(4-bromo-3-chlorophenyl)-2-({5-[(2-chlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4723697.png)
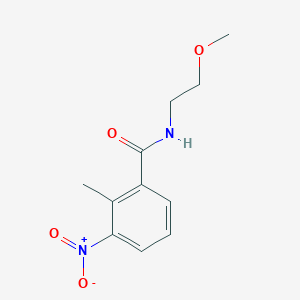
![3-cyclohexyl-2-(ethylthio)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B4723717.png)
